molecular formula C7H12N2O B3362223 (S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one CAS No. 96145-91-4

(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one

Cat. No.: B3362223
CAS No.: 96145-91-4
M. Wt: 140.18 g/mol
InChI Key: JBIHMFNMKHDTEE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-1-one (CAS 151763-88-1) is a chiral bicyclic amine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial synton for the development of novel therapeutic agents, particularly as a core scaffold in inhibitors of poly(ADP-ribose) polymerase (PARP) . PARP inhibitors are a prominent class of compounds being investigated for the targeted treatment of various cancers, as well as for potential applications in cardiovascular, neurodegenerative, and inflammatory diseases . The distinct three-dimensional structure of the (S)-enantiomer provides specific stereochemical features that are essential for optimal binding to biological targets, making it a valuable chiral building block for constructing complex molecules in pharmaceutical research. The compound has a molecular formula of C 7 H 12 N 2 O and a molecular weight of 140.18 g/mol . It is recommended to store this reagent in a cool, dark place, sealed in a dry environment at 2-8°C to ensure stability . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information, as the compound may be classified as a dangerous good with associated hazard statements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8aS)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h6H,1-5H2,(H,8,10)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHMFNMKHDTEE-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S Hexahydro Pyrrolo 1,2 a Pyrazin 1 One and Its Derivatives

Strategies for the Construction of the Hexahydropyrrolo[1,2-A]pyrazinone Ring System

A diverse array of cyclization reactions has been developed to forge the hexahydropyrrolo[1,2-a]pyrazinone skeleton. These methods leverage different types of catalysts and reaction mechanisms to achieve the desired ring closure, accommodating a wide range of substrates and functional groups.

Reductive cyclization serves as a powerful method for the formation of nitrogen-containing heterocyclic rings. This approach typically involves the reduction of a functional group, such as an azide (B81097), which then participates in an intramolecular cyclization. While the prompt mentions dioximes, a prominent example in the literature for analogous systems is the reductive cyclization of ω-azido carbonyl compounds.

This strategy has been effectively employed in the synthesis of pyrrolo[2,1-c] beilstein-journals.orgmetu.edu.trbenzodiazepines, a related class of fused heterocycles. nih.govresearchgate.net In these syntheses, an ω-azido carbonyl compound undergoes reaction with a reducing agent system, such as FeCl₃-NaI or trimethylsilyl (B98337) iodide (TMSI), generated in situ from TMSCl and NaI. nih.govresearchgate.netnih.gov The azide is reduced to a reactive amine or iminophosphorane intermediate, which then intramolecularly attacks the carbonyl group, leading to the formation of the diazepine (B8756704) ring after dehydration. This methodology has proven effective for preparing the natural product antibiotic DC-81 and its dimers. researchgate.netnih.gov

Reagent SystemSubstrate TypeProductReference(s)
FeCl₃-NaIω-Azido carbonyl compoundsPyrrolo[2,1-c] beilstein-journals.orgmetu.edu.trbenzodiazepines nih.gov
TMSI (from TMSCl/NaI)ω-Azido carbonyl compoundsPyrrolo[2,1-c] beilstein-journals.orgmetu.edu.trbenzodiazepines (e.g., DC-81) researchgate.netnih.gov

Intramolecular 1,4-addition, commonly known as the aza-Michael reaction, is a widely used strategy for constructing the pyrrolopyrazinone core, particularly in the total synthesis of natural products like (-)-agelastatin A. researchgate.netmdpi.comencyclopedia.pub This approach involves the cyclization of a pyrrole (B145914) derivative bearing an α,β-unsaturated carbonyl moiety in its N-substituent.

The success of the cyclization often depends on the choice of base and solvent. For instance, in the synthesis of an agelastatin A intermediate, diisopropylethylamine (DIPEA) in tetrahydrofuran (B95107) (THF) was found to be a suitable combination. mdpi.com The nucleophilicity of the pyrrole nitrogen can be enhanced by introducing electron-withdrawing groups, such as bromine, onto the pyrrole ring. researchgate.netmdpi.com In other cases, bases like cesium carbonate have been utilized. researchgate.net

Base/SolventSubstrate FeatureApplicationReference(s)
DIPEA/THFBrominated pyrrole enoneSynthesis of (-)-agelastatin A intermediate researchgate.netmdpi.com
Cesium Carbonate/Methanol or THFPyrrole enoneSynthesis of agelastatin analogues researchgate.net

Palladium catalysis offers a versatile and powerful platform for the synthesis of dihydropyrrolo[1,2-a]pyrazinones. researchgate.net These methods include intramolecular allylation, carboamination, and aza-Wacker-type cyclizations, which can create the bicyclic system with high levels of control. mdpi.comnih.gov

One notable approach is the palladium-catalyzed intramolecular allylation of N-allyl pyrrole-2-carboxamides. The choice of palladium catalyst can influence the reaction outcome. For example, using palladium acetate (B1210297) can yield the desired pyrrolo[1,2-a]pyrazine (B1600676), while other catalysts might lead to different products. mdpi.com Another powerful method is the carboamination of N-allyl pyrrole carboxamides with aryl bromides, catalyzed by Pd(OAc)₂/S-Phos, to afford dihydropyrrolopyrazinones. mdpi.com The enantioselective synthesis of agelastatin A has been achieved using a palladium-catalyzed intramolecular allylation of a precursor derived from a prochiral diol. mdpi.com

Reaction TypeCatalyst SystemSubstratesProductReference(s)
Intramolecular AllylationPd(OAc)₂, NaOAc, Bu₄NClN-allyl pyrrole-2-carboxamidePyrrolo[1,2-a]pyrazine mdpi.com
CarboaminationPd(OAc)₂/S-PhosN-allyl pyrrole carboxamide, aryl bromidesDihydropyrrolopyrazinone mdpi.com
Asymmetric AllylationPd catalyst with chiral bisphosphine ligandBisprotected cyclopentenediol, 5-bromopyrrolecarboxylateChiral pyrrolopyrazinone intermediate mdpi.com
Enyne CyclizationPalladium acetate, triphenylphosphineAlkene and alkyne functionalitiesMonocyclic diene precursor youtube.com
Intramolecular Heck ReactionNot specifiedN-allylated [3+2] cycloaddition intermediatesPyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines nih.gov

Base-catalyzed ring closure is a direct and efficient method for synthesizing pyrrolopyrazinones from suitably functionalized pyrrole precursors. mdpi.comencyclopedia.pub This strategy is particularly effective for the cyclization of N-propargylpyrrole-2-carboxamides and N-(phenacyl)substituted pyrrole-2-carboxylates. mdpi.comencyclopedia.pub

For instance, N-propargylpyrrole-2-carboxamides, which can be prepared in situ, readily cyclize to form pyrrolopyrazinones using sodium hydride (NaH) in dimethylformamide (DMF) at room temperature. mdpi.comencyclopedia.pub This method has been successfully applied to the total synthesis of the natural product peramide. encyclopedia.pub Similarly, N-imidazolylpropargyl-substituted pyrrole-2-carboxamide undergoes a 6-exo-dig cyclization using cesium carbonate (Cs₂CO₃) in DMF to yield a pyrrolopyridazinone, which is a key intermediate for cyclooroidin (B1254222) analogs. mdpi.comencyclopedia.pub

BaseSolventSubstrateKey FeatureReference(s)
NaHDMFN-propargylpyrrole-2-carboxamidesIn situ preparation and cyclization mdpi.comencyclopedia.pub
Cs₂CO₃DMFN-imidazolylpropargyl-substituted pyrrole-2-carboxamide6-exo-dig cyclization mdpi.comencyclopedia.pub
NaHDMFPyrrole carboxamide and propargyl bromideTandem reaction under mild conditions metu.edu.trmetu.edu.tr

The cyclization of N-alkyne-substituted pyrrole derivatives provides a versatile route to various heterocyclic systems, including pyrrolopyrazinones. beilstein-journals.orgd-nb.info The regiochemical outcome of these cyclizations can often be controlled by the electronic properties of the substituents on the alkyne and the choice of cyclization promoter. beilstein-journals.orgencyclopedia.pubd-nb.info

Nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to different products. beilstein-journals.orgd-nb.info When the alkyne bears an electron-rich aryl group or an alkyl group, the reaction selectively yields the pyrrolopyrazinone. encyclopedia.pub Conversely, an electron-poor group like 4-nitrophenyl directs the reaction to form a pyrrolotriazinone. beilstein-journals.orgencyclopedia.pubd-nb.info A mixture of both products can be obtained with a phenyl-substituted alkyne. beilstein-journals.orgencyclopedia.pub Gold-catalyzed cyclization of N-propargyl-substituted pyrrole carboxylic acids has also been developed, leading to pyrrolo-oxazin-1-one derivatives through a 6-exo-dig cyclization. beilstein-journals.org

Reagent/CatalystSubstrateProduct(s)Key ObservationReference(s)
Hydrazine MonohydrateN-alkyne-substituted methyl 1H-pyrrole-2-carboxylatesPyrrolopyrazinone and/or PyrrolotriazinoneOutcome depends on alkyne substituent's electronic nature beilstein-journals.orgencyclopedia.pubd-nb.info
IodineN-alkyne-substituted methyl 1H-pyrrole-2-carboxylatesPyrrolooxazinone6-endo-dig cyclization beilstein-journals.orgd-nb.info
AuCl₃N-propargyl-substituted pyrrole carboxylic acidsPyrrolo-oxazin-1-one6-exo-dig cyclization beilstein-journals.org
NaHPyrrole carboxamide, propargyl bromideN-substituted pyrrolo-pyrazinonesTandem reaction metu.edu.trmetu.edu.tr

Cyclization Reactions for Pyrrolopyrazinone Formation

Cascade Condensation/Cyclization/Aromatization Reactions

Cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, offer an elegant and efficient pathway to complex molecules like pyrrolo[1,2-a]pyrazines. A notable example involves the reaction of substituted 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds. rsc.orgresearchgate.net This process unfolds through a sequence of condensation, cyclization, and subsequent aromatization to furnish the final heterocyclic product.

A straightforward synthesis of pyrrolo[1,2-a]pyrazines has been achieved through the condensation of 2-formyl-N-propargylpyrrole analogues with ammonium (B1175870) acetate, which serves as the nitrogen source for the pyrazinone ring. rsc.org The reaction proceeds in high yields, demonstrating the power of a cascade approach. The proposed mechanism suggests that an N-allenyl-2-formylpyrrole may be a key reactive intermediate generated in situ, which then undergoes cyclization. rsc.orgresearchgate.net

In a different approach, a bioinspired total synthesis of rac-agelastatin A, a natural product containing the related dihydropyrrolo[1,2-a]pyrazinone core, utilizes a cascade process starting from a hemiaminal. encyclopedia.pub Treatment with trifluoroacetic acid (TFA) generates a reactive iminium salt that cyclizes to form the bicyclic core. encyclopedia.pub Similarly, photoinitiated cascade transformations have been employed to access related complex polyheterocyclic scaffolds, such as pyrroloquinazolinones, highlighting the versatility of cascade strategies in heterocyclic synthesis. nih.gov

A diversity-oriented synthesis has also been developed using an Ugi-Zhu reaction followed by a cascade process (involving aza Diels–Alder cycloaddition, N-acylation, decarboxylation, and dehydration) to assemble a pyrrolo[3,4-b]pyridin-5-one core, which is structurally related to the pyrrolopyrazinone framework. mdpi.com

Table 1: Cascade Synthesis of Pyrrolo[1,2-a]pyrazines

Starting MaterialReagentConditionsProductYieldReference
2-Formyl-N-propargylpyrrole analogueAmmonium AcetateNot specifiedPyrrolo[1,2-a]pyrazineHigh rsc.org
5-Aminooxazole derivativeMaleic Anhydride (B1165640)Toluene, 80 °C, 20 minPyrrolo[3,4-b]pyridin-5-one core96% mdpi.com

Multi-component Reactions in Pyrrolopyrazinone Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. mdpi.com Several MCR strategies have been successfully applied to the synthesis of the pyrrolo[1,2-a]pyrazinone scaffold. mdpi.com

One of the most direct methods is a three-component reaction involving 1,2-diaminoethane, a dialkyl acetylenedicarboxylate, and various biselectrophiles. mdpi.com In this process, the diamine is thought to first react with the electrophilic alkyne to form a pyrazinone intermediate, which then cyclizes with the biselectrophile to construct the fused pyrrole ring. mdpi.com

The Ugi four-component reaction has also been adapted for this purpose. When N-(2-oxopropyl)pyrrole-2-carboxylic acids are used, the acid and ketone components are already present on the pyrrole moiety. The addition of an isonitrile and an amine completes the Ugi reaction, leading to a diverse library of polysubstituted pyrrolopyrazinones. mdpi.com A tandem post-Ugi cyclization followed by a gold(I)-catalyzed annulation provides access to less explored pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. nih.gov

An alternative MCR route for preparing pyrrolo[1,2-a]pyrazines starts from substituted pyrroles in the presence of N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and ammonium acetate. nih.gov This method provides a straightforward entry into the target heterocycles. nih.gov

Table 2: Selected Multi-Component Reactions for Pyrrolopyrazinone Synthesis

Reaction TypeComponentsKey FeaturesReference
Three-component1,2-Diaminoethane, Dialkyl acetylenedicarboxylate, BiselectrophileDirect formation of the pyrrolopyrazinone core. mdpi.com
Ugi Four-componentN-(2-oxopropyl)pyrrole-2-carboxylic acid, Amine, IsonitrileGenerates polysubstituted pyrrolopyrazinones. mdpi.com
Multi-componentSubstituted pyrrole, DMFDMA, Ammonium acetateAlternative route starting from a pre-formed pyrrole ring. nih.gov

Pyrrole-First and Pyrazinone-First Annulation Strategies

The construction of the dihydropyrrolo[1,2-a]pyrazinone skeleton can be broadly categorized into two main annulation strategies: "pyrrole-first" and "pyrazinone-first". mdpi.com

The pyrrole-first approach is the most predominantly used strategy. mdpi.com In this method, the pyrazinone ring is fused onto a pre-existing, functionalized pyrrole derivative. This strategy benefits from the wide availability of functionalized pyrroles and often involves straightforward ring-closing reactions, allowing for the easy introduction of various substitution patterns. mdpi.com The cyclization can be initiated from 1-monosubstituted, 2-monosubstituted, or 1,2-disubstituted pyrroles. For instance, an N-allyl pyrrole-2-carboxamide can undergo palladium-catalyzed cyclization to form the pyrrolo[1,2-a]pyrazine ring system. encyclopedia.pub

In contrast, the pyrazinone-first strategy involves building the pyrrole ring onto a pre-formed pyrazinone or diketopiperazine core. mdpi.com Although less studied, this approach can be highly effective, especially for achieving substitution patterns that are difficult to access via pyrrole-first methods. mdpi.com A notable example is the construction of the pyrrole ring onto an intact diketopiperazine precursor. This method utilizes a mild aldol (B89426) condensation followed by pyrrole annulation, which can be catalyzed by either a protic acid or a gold Lewis acid, depending on the intermediate. nih.gov

Table 3: Comparison of Annulation Strategies

StrategyDescriptionAdvantagesReference
Pyrrole-FirstThe pyrazinone ring is constructed onto a pre-existing pyrrole.Predominant strategy; wide availability of starting materials; straightforward cyclizations. mdpi.com
Pyrazinone-FirstThe pyrrole ring is constructed onto a pre-existing pyrazinone.Less common but effective for certain substitution patterns; provides alternative synthetic access. mdpi.comnih.gov

Enaminone-Based Synthetic Routes

Enaminones have emerged as versatile building blocks for the synthesis of various heterocyclic systems, including pyrrolo[1,2-a]pyrazines. A novel and efficient approach utilizes the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate to construct the target scaffold. nih.gov

The required enaminone precursors are readily prepared through a straightforward reaction of corresponding alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, acetonitriles, or acetophenones with N,N-dimethylformamide dimethyl acetal (DMFDMA). nih.gov The subsequent cyclization with ammonium acetate, where Li₂CO₃ is used as a base in DMF, provides the 4-substituted pyrrolo[1,2-a]pyrazines in good yields. nih.gov This methodology highlights the utility of enaminones as key intermediates for the annulation of the pyrazinone ring onto a pyrrole core. nih.gov

Table 4: Synthesis of Pyrrolo[1,2-a]pyrazines via Enaminones

Enaminone Precursor SourceCyclization ConditionsProductYieldReference
2-(2-formyl-1H-pyrrol-1-yl)acetonitrileNH₄OAc, Li₂CO₃, DMF4-Cyanopyrrolo[1,2-a]pyrazine75% nih.gov
Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetateNH₄OAc, Li₂CO₃, DMF4-Ethoxycarbonylpyrrolo[1,2-a]pyrazine68% nih.gov
2-(2-formyl-1H-pyrrol-1-yl)acetophenoneNH₄OAc, Li₂CO₃, DMF4-Benzoylpyrrolo[1,2-a]pyrazine72% nih.gov

Regioselective Recyclization Approaches

Regioselectivity is a critical consideration in the synthesis of complex heterocyclic systems. In the context of pyrrolopyrazinones, regioselective annulation provides a powerful tool for controlling the final substitution pattern. A convenient, two-step synthesis of densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones has been developed that hinges on a regioselective annulation step. nih.gov

The synthesis begins with Ugi adducts, which undergo an acid-mediated cyclization to form dihydropyrazinone intermediates. These intermediates are then subjected to a gold(I)-catalyzed regioselective annulation. nih.gov This gold-catalyzed step is crucial for the formation of the fused pyrrole ring, proceeding with high regioselectivity to yield the desired pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione products in good to excellent yields. nih.gov This method demonstrates the utility of transition-metal catalysis in achieving controlled cyclization and building the core scaffold. nih.gov While the term "recyclization" is not explicitly used, the tandem cyclization and annulation sequence represents a sophisticated ring-forming strategy where regiochemical control is paramount.

Enantioselective Synthesis of (S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one

The synthesis of specific enantiomers of chiral molecules is of paramount importance, as the biological activity often resides in only one of the two enantiomers. rroij.com For a chiral molecule like this compound, enantioselective synthesis is essential. Methodologies to achieve this stereochemical control typically rely on the use of chiral auxiliaries or chiral catalysts. rroij.com

Chiral Auxiliary and Catalyst-Controlled Methodologies

Catalyst-controlled methodologies offer a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. In the synthesis of pyrrolopyrazinone-related structures, several catalyst-controlled reactions have been reported. For example, a diastereoselective cyclization of a precursor to the natural product agelastatin A was achieved using trifluoroethanol as an acidic medium. mdpi.comencyclopedia.pub Furthermore, an enantioselective synthesis of analogues of longamide B, a related natural product, was achieved with modest enantiomeric excess (up to 56% ee) using a chiral catalyst. researchgate.net These examples demonstrate that catalyst-controlled cyclizations are a viable, though challenging, strategy for accessing enantiomerically enriched pyrrolopyrazinones. The development of highly effective catalysts for the specific synthesis of this compound remains an active area of research.

Resolution Techniques for Enantiopure Intermediates

The synthesis of enantiomerically pure this compound is critical for its application in developing stereospecific therapeutic agents. Several advanced methodologies are employed to resolve racemic mixtures of intermediates or to guide the synthesis towards the desired enantiomer.

One prominent strategy is the use of enantiopure starting materials . A common approach involves utilizing (S)-pyroglutamic acid, a readily available chiral building block, to construct the bicyclic pyrazinone system, ensuring the desired stereochemistry is maintained throughout the synthetic sequence. researchgate.net Similarly, optically active N-Boc-α-amino acids can serve as the chiral source for related fused heterocyclic systems. nih.gov

Biocatalytic kinetic resolution offers a highly efficient and environmentally benign alternative. This technique uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. For instance, the immobilized lipase (B570770) B from Candida antarctica (CAL-B) has been successfully used to catalyze the kinetic resolution of racemic precursors to the hexahydropyrrolo[1,2-a]pyrazinone core. This enzymatic process can achieve high enantiomeric excess (ee), often exceeding 98% for the desired (S)-enantiomer. The same enzyme, CAL-B, is noted for its effectiveness in resolving chiral intermediates in the synthesis of other complex molecules, underscoring its broad utility. mdpi.com

For analytical and preparative separation, chiral chromatography is an indispensable tool. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases, such as cellulose-based columns, can effectively separate enantiomers. The final enantiopurity of the product can be further enhanced by classical methods like recrystallization from suitable solvent systems, for example, using ethyl acetate/hexane mixtures, to achieve an enantiopurity of over 99%.

TechniqueDescriptionExample/Key Feature
Enantiopure Starting Material Synthesis begins with a chiral molecule, transferring its stereochemistry to the final product.Use of (S)-pyroglutamic acid to ensure the correct configuration at the stereocenter. researchgate.net
Biocatalytic Kinetic Resolution An enzyme selectively catalyzes a reaction on one enantiomer of a racemic intermediate.Immobilized lipase B from Candida antarctica (CAL-B) resolves racemates, achieving >98% ee.
Chiral HPLC Chromatographic separation of enantiomers using a chiral stationary phase.Use of cellulose-based columns (e.g., Chiralpak IC) for enantiomeric excess (ee) determination.
Recrystallization Enhancement of enantiomeric purity by selective crystallization of the desired enantiomer.Use of ethyl acetate/hexane mixtures to increase ee to >99%.

Derivatization and Functionalization of the Hexahydropyrrolo[1,2-A]pyrazinone Core

The hexahydropyrrolo[1,2-a]pyrazinone scaffold is a versatile template in medicinal chemistry, largely due to its amenability to a wide range of chemical modifications. These modifications allow for the fine-tuning of its physicochemical properties and biological activity.

Substitution Reactions (Nucleophilic, Electrophilic)

The core structure is susceptible to both nucleophilic and electrophilic substitution reactions, enabling the introduction of a variety of substituents.

Nucleophilic Substitution: The pyrazinone ring can undergo nucleophilic attack. For example, amino groups on the ring can react with reagents like acetic anhydride. beilstein-journals.org A powerful strategy involves introducing a good leaving group, such as a benzotriazole (B28993) moiety, onto the pyrazine (B50134) ring system. This group can then be displaced by a range of nucleophiles, including Grignard reagents and sodium cyanide, to install new carbon-based functionalities. nih.gov Another approach involves the substitution of a trichloroacetyl group on a pyrrole precursor with primary amines to facilitate the construction of the pyrazinone ring. mdpi.com

Electrophilic Substitution: Electrophilic cyclization is a key method for forming the pyrrolopyrazinone ring itself, where an electrophile like iodine activates an alkyne, prompting an intramolecular attack to close the ring. beilstein-journals.org While direct electrophilic substitution on the saturated hexahydropyrrolo[1,2-a]pyrazinone core is less common, the related aromatic pyrrolo[1,2-a]pyrazine system can undergo electrophilic reactions such as acetylation and formylation. nih.gov

Reaction TypeReagents/ConditionsOutcome
Nucleophilic Grignard reagents, Sodium cyanide on a benzotriazole-substituted intermediate. nih.govIntroduction of alkyl, aryl, or cyano groups.
Nucleophilic Acetic anhydride on an amino-substituted pyrazinone. beilstein-journals.orgAcetylation of the amino group.
Electrophilic Iodine on N-alkyne-substituted pyrrole precursors. beilstein-journals.orgIntramolecular cyclization to form the fused ring system.

Oxidation and Reduction Chemistry

The oxidation state of the hexahydropyrrolo[1,2-a]pyrazinone core can be readily modified.

Oxidation: The nitrogen atoms within the scaffold can be oxidized to form the corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids. The pyrrolidine (B122466) portion of the ring system can be aromatized to a pyrrole via oxidation with reagents like manganese dioxide (MnO₂). mdpi.com

Reduction: The carbonyl group (amide) of the pyrazinone ring can be reduced. Common reducing agents include sodium borohydride, which can reduce a diketopiperazine precursor to the monoketone pyrazinone. mdpi.com For more complete reduction, catalytic hydrogenation using palladium (Pd) or platinum (Pt) catalysts is effective. mdpi.com

Reaction TypeReagentEffect on Core Structure
Oxidation Hydrogen Peroxide (H₂O₂), Peracids. Formation of N-oxides.
Oxidation Manganese Dioxide (MnO₂). mdpi.comAromatization of the pyrrolidine ring to a pyrrole.
Reduction Sodium Borohydride (NaBH₄). mdpi.comReduction of a carbonyl group, e.g., converting a dione (B5365651) to a ketone.
Reduction Catalytic Hydrogenation (H₂/Pd or H₂/Pt). mdpi.comReduction of the pyrazinone ring.

Introduction of Diverse Functional Groups

Beyond simple substitutions, a variety of synthetic strategies can introduce complex and diverse functional groups, significantly expanding the chemical space of accessible derivatives.

Multicomponent reactions (MCRs) offer a highly efficient route. A three-component reaction involving 1,2-diaminoethane, a dialkyl acetylene (B1199291) dicarboxylate, and a biselectrophile can rapidly assemble the pyrrolopyrazinone core with various substitution patterns dictated by the choice of starting materials. mdpi.com

Modern cross-coupling reactions are also employed for derivatization. Palladium-catalyzed direct C-H (hetero)arylation allows for the direct attachment of aryl groups to the pyrrolo[1,2-a]pyrazine scaffold. nih.gov Another sophisticated method involves a tandem sequence of N-allylation followed by an intramolecular Heck reaction to create more complex, polycyclic structures fused to the core. nih.gov

Furthermore, functional groups can be introduced early in the synthesis. For example, a copper-catalyzed cross-coupling reaction can be used to add various substituents to an alkyne on a pyrrole precursor before the cyclization step that forms the pyrazinone ring. beilstein-journals.org This "pyrrole-first" strategy, where a functionalized pyrrole is used as the starting point, is a predominant and versatile method for introducing a wide array of functional groups. mdpi.com

MethodDescriptionExample of Introduced Functionality
Multicomponent Reactions Combining three or more reactants in a single step to build the core structure. mdpi.comDiverse ester and alkyl groups depending on the acetylene and biselectrophile used.
Heck Reaction A palladium-catalyzed intramolecular reaction of an N-allyl intermediate. nih.govCreation of additional fused ring systems.
C-H Arylation Palladium-catalyzed direct coupling of a C-H bond with an aryl halide. nih.govDirect attachment of aryl and heteroaryl groups.
Precursor Functionalization Modifying the starting materials before cyclization. beilstein-journals.orgIntroduction of phenyl and other groups via copper-catalyzed coupling to an alkyne.

Computational and Theoretical Investigations of S Hexahydro Pyrrolo 1,2 a Pyrazin 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods are used to determine the most stable three-dimensional structure and to analyze the electronic characteristics that govern the molecule's reactivity.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy state of a molecule, known as its equilibrium geometry. For (S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one, this involves calculating the potential energy surface to identify the most stable conformers. Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used for this purpose. nih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. nih.gov

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. The fused bicyclic system of this compound restricts its conformational freedom compared to more flexible acyclic molecules. However, subtle changes in the puckering of the pyrrolidine (B122466) and pyrazinone rings can lead to different conformers with distinct energy levels. Understanding these conformational preferences is crucial as they can significantly influence the molecule's ability to bind to a biological target.

Table 1: Computed Physicochemical Properties for this compound Note: This table presents computationally derived properties.

Property Value Source
Molecular Formula C₇H₁₂N₂O scbt.comchemsrc.com
Molecular Weight 140.18 g/mol scbt.comchemsrc.com
Density 1.17±0.1 g/cm³ chemsrc.com

The electronic structure of a molecule dictates its chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule and its interaction with other species. nih.govschrodinger.com Quantum chemical calculations, often using DFT methods, are employed to compute the energies of these frontier orbitals and predict the molecule's potential for electronic transitions. schrodinger.com This analysis is vital for understanding the mechanisms through which pyrrolopyrazinone derivatives exert their biological effects.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. This technique allows for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent.

Biological processes occur in an aqueous environment, making it essential to understand how a solvent affects a molecule's properties. MD simulations can explicitly model the interactions between this compound and surrounding water molecules. These simulations can reveal the formation of hydrogen bonds, the structure of the solvation shell, and the influence of the solvent on the molecule's conformational preferences. This information is critical for accurately predicting its behavior in vivo and for understanding its solubility and bioavailability.

In silico Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of a ligand's activity.

For derivatives of the pyrrolopyrazine scaffold, docking studies have been extensively used to explore their therapeutic potential. These studies calculate a docking score or binding energy, which estimates the binding affinity between the ligand and the protein. Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Research on related pyrrolopyrazine compounds has identified them as potential inhibitors for a variety of protein targets. For example, docking studies have shown that pyrrolopyrazine derivatives can bind effectively to enzymes critical for the survival of bacteria and fungi. researchgate.netresearchgate.net In the context of cancer, derivatives have been docked into the active sites of protein kinases, such as PIM kinases, to rationalize their inhibitory activity. nih.gov These in silico findings are crucial for guiding the synthesis of more potent and selective inhibitors. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Pyrrolopyrazine Scaffolds

Compound/Derivative Protein Target Predicted Binding Affinity / Score Potential Application Source(s)
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- SDR protein FOXG_00472 (Fusarium oxysporum) Docking Score: -6.593 kcal/mol; Binding Energy: -28.53 kcal/mol Antifungal researchgate.net
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- Sap3 enzyme (Candida albicans) Binding Energy: -254.64 kcal/mol (with related protein 1ZHX) Antifungal researchgate.net
Pyrrolo[1,2-a]pyrazinone derivative PIM1 Kinase Low micromolar IC50 values Anticancer nih.gov
Pyrazine-pyridone derivative Bacterial enzyme (PDB: 4DUH) Binding Affinity: -7.4519 kcal/mol Antibacterial nih.gov

Prediction of Potential Molecular Targets and Binding Modes

The prediction of molecular targets is a critical first step in elucidating the mechanism of action of a bioactive compound. This is often achieved through methods like molecular docking, ligand similarity analysis, and pharmacophore modeling. For the hexahydropyrrolo[1,2-a]pyrazinone scaffold, these techniques suggest potential interactions with a range of biological macromolecules, including enzymes and receptors.

Derivatives of the closely related hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one have been identified as potential dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are of interest in the management of type 2 diabetes. The chiral nature of these compounds, specifically the (S)-configuration, is often crucial for selective and effective binding to biological targets.

Computational docking studies on similar compounds, such as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, have been performed to predict their binding affinity and mode of interaction with specific protein targets. For instance, in a study involving a modeled SDR protein (FOXG_00472) from Fusarium oxysporum, the docking results for a related pyrrolopyrazinone indicated stable complex formation. scbt.com Such studies provide valuable data on binding energies and the spatial arrangement of the ligand within the protein's active site.

To illustrate the type of data generated in such predictive studies, the following table summarizes docking results for a related compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, with a modeled fungal protein.

ParameterValueReference
Docking Score-6.593 kcal/mol scbt.com
Glide Energy-29.139 kcal/mol scbt.com
Glide e-model-36.119 kcal/mol scbt.com
Binding Free Energy (ΔG bind)-28.53 kcal/mol scbt.com

This table presents data for a related compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, to exemplify the outputs of molecular docking studies.

Furthermore, target identification can be achieved by comparing the structure of the compound of interest to known ligands for various proteins. For example, computational studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives identified the enzyme DprE1 in Mycobacterium tuberculosis as a potential target by matching the similarity of the synthesized compounds to known co-crystalized ligands of the enzyme. nist.gov This approach suggests that this compound could potentially target proteins that bind to structurally similar molecules.

Elucidation of Specific Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Once a potential binding mode is predicted, computational tools can be used to analyze the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the compound's affinity and specificity for its target. The primary types of interactions investigated include hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: The lactam functional group within the this compound structure, with its carbonyl oxygen and amide nitrogen, provides potential sites for forming hydrogen bonds with amino acid residues in a protein's active site. These interactions are highly directional and play a significant role in determining the orientation of the bound ligand. In studies of related pyrrolo-azine compounds, hydrogen bonds, particularly those involving hydroxyl groups, have been identified as a driving force in their crystal packing and molecular recognition. nist.gov

A molecular docking study of a related compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, with a modeled SDR protein from Fusarium oxysporum f.sp. lycopersici (Fol), identified the specific amino acid residues involved in the interaction at the active site. scbt.com While the specific residues would differ for other targets, this illustrates the level of detail that can be obtained from such analyses.

The table below exemplifies the kind of data that can be generated from a detailed analysis of molecular interactions for a related compound.

Interaction TypeInteracting Residues (Example from a related system)Reference
Hydrogen BondingNot explicitly detailed for this specific interaction in the provided abstract, but are generally with polar/charged residues like Serine, Threonine, Aspartate, Glutamate.
Hydrophobic ContactsThe 2D structure of the ligand-protein complex indicates interacting amino acid residues at the active site. scbt.com

This table provides a conceptual framework for the types of interactions elucidated through computational analysis, with examples drawn from studies on analogous compounds.

In Vitro Biological Activity and Mechanistic Studies of Hexahydropyrrolo 1,2 a Pyrazinones

Antimicrobial Activity Investigations

Antibacterial Efficacy and Mechanistic Insights

Activity against Multidrug-Resistant Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

No specific data is available for (S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one.

Mechanisms of Action (e.g., Inhibition of Key Enzymes, Membrane Disruption, Cytolysis)

No specific data is available for this compound.

Quorum Sensing Inhibition (QSI) and Anti-Biofilm Activity in Microbial Pathogens

No specific data is available for this compound.

Antifungal Efficacy and Mechanistic Insights

Activity against Fungal Pathogens (e.g., Candida spp., Sclerotium bataticola)

No specific data is available for this compound.

Further research and publication of in vitro studies are required to elucidate the potential biological activities of this compound.

Proposed Molecular Targets and Pathways (e.g., HMGR inhibition)

While direct evidence for this compound as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is not extensively documented, the pyrrole (B145914) ring is a key structural feature in some known HMGR inhibitors. researchgate.net Statins, the well-known class of HMGR inhibitors, function by competitively binding to the active site of the enzyme, thereby blocking the access of the natural substrate, HMG-CoA. nih.govmdpi.com This inhibition is the primary mechanism for their cholesterol-lowering effects. nih.gov The structural similarities of the pyrrole nucleus in some synthetic inhibitors to components of the statin pharmacophore suggest that the pyrrolopyrazinone scaffold could be explored for similar activity. researchgate.net The pleiotropic effects of statins, which are independent of their lipid-lowering properties, are attributed to the inhibition of the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. nih.gov These effects include anti-inflammatory and immunomodulatory actions. europeanreview.org Given that pyrrole-based compounds have been investigated as HMGR inhibitors, it is a plausible, though not yet confirmed, hypothesis that certain hexahydropyrrolo[1,2-a]pyrazinone derivatives might also interact with this key enzyme in the cholesterol biosynthesis pathway.

Antimycobacterial Activity Studies (in vitro models)

The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel anti-tubercular agents. The pyrazine (B50134) ring is a core component of pyrazinamide, a first-line antituberculosis drug. nih.gov This has prompted investigations into pyrazine analogs and related heterocyclic systems, including pyrrolo[1,2-a]pyrazines, for antimycobacterial properties.

Studies on novel pyrrolo[1,2-a]pyrazine (B1600676) incorporated indolizine (B1195054) derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv. Several of these synthesized compounds exhibited minimal inhibition concentrations (MIC) as low as 1.6 µg/mL. In another study, a series of pyrrolo[1,2-a]quinoline (B3350903) derivatives were evaluated, with some compounds showing activity against the H37Rv strain with MIC values ranging from 8 to 128 µg/mL. mdpi.com One derivative, dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate, was particularly effective against both the H37Rv and MDR strains of M. tuberculosis, with MIC values of 8 and 16 µg/mL, respectively. mdpi.com While these studies are on more complex derivatives, they highlight the potential of the broader pyrrolo[1,2-a]pyrazine scaffold as a source of new antimycobacterial agents.

Anticancer Activity Studies (Cell Line Based)

Derivatives of the hexahydropyrrolo[1,2-a]pyrazinone core have demonstrated notable in vitro anticancer activity across various cancer cell lines.

Inhibition of Cancer Cell Line Growth

Research has shown that specific derivatives of hexahydropyrrolo[1,2-a]pyrazinone can inhibit the proliferation of cancer cells in a dose-dependent manner. For instance, the compound pyrrole (1, 2, a) pyrazine 1, 4, dione (B5365651), hexahydro 3-(2-methyl propyl) (PPDHMP), isolated from a marine bacterium, exhibited significant cytotoxic effects against human lung (A549) and cervical (HeLa) cancer cell lines. nih.govresearchgate.net Another study on a crude extract containing a similar compound, Pyrrolo (1, 2-alpha) pyrazine 1,4 dione hexahydro 3-(2-methylpropyl), reported an IC50 value of 80 μg/ml against the HCT 15 human colon cancer cell line. researchgate.net

Interactive Data Table: In Vitro Anticancer Activity of Hexahydropyrrolo[1,2-a]pyrazinone Derivatives

CompoundCancer Cell LineIC50 ValueSource
Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP)A549 (Lung)19.94 ± 1.23 µg/mL nih.govresearchgate.net
Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP)HeLa (Cervical)16.73 ± 1.78 µg/mL nih.govresearchgate.net
Crude extract containing Pyrrolo (1, 2-alpha) pyrazine 1,4 dione hexahydro 3-(2-methylpropyl)HCT 15 (Colon)80 µg/mL researchgate.net

Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Perturbation)

The anticancer effects of these compounds are attributed to their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle. Treatment of cancer cells with PPDHMP led to characteristic morphological changes associated with apoptosis, such as nuclear condensation, cell shrinkage, and the formation of apoptotic bodies. nih.govresearchgate.net Furthermore, a progressive accumulation of fragmented DNA was observed in a time-dependent manner. nih.gov

Flow cytometric analysis revealed that PPDHMP effectively arrests the cell cycle in the G1 phase, thereby preventing cells from entering the S phase and replicating their DNA. nih.govresearchgate.net

Interaction with Molecular Targets (e.g., Enzymes, Receptors, Signal Transduction Pathways)

The induction of apoptosis and cell cycle arrest by hexahydropyrrolo[1,2-a]pyrazinone derivatives is mediated through their interaction with key molecular targets within cancer cells. Western blotting analysis has shown that treatment with PPDHMP leads to the downregulation of several important proteins that promote cell cycle progression and survival. nih.gov These include cyclin-D1 and cyclin-dependent kinase 2 (CDK-2), which are crucial for the G1/S transition. nih.gov

Moreover, the compound was found to modulate the expression of anti-apoptotic Bcl-2 family proteins, specifically causing a downregulation of Bcl-2 and Bcl-xL. nih.gov This shift in the balance of pro- and anti-apoptotic proteins facilitates the activation of the caspase cascade, with studies confirming the activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net The inhibition of cancer cell migration and invasion has also been reported. nih.gov Some pyrrole-based compounds have also been investigated as inhibitors of protein kinases, which are critical in many cancer-related signaling pathways. nih.gov

Antioxidant Properties and Mechanisms

Several studies have highlighted the antioxidant potential of hexahydropyrrolo[1,2-a]pyrazinone derivatives, suggesting their role in mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, and antioxidants can neutralize harmful free radicals. scispace.com

The antioxidant activity of these compounds has been demonstrated through various in vitro assays. A derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), exhibited strong radical scavenging activity in both the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays. scispace.com In one study, the DPPH radical scavenging activity was 72.48 ± 0.32% at a concentration of 500 µg/mL, and the NO radical scavenging activity was 73.03 ± 1.02% at the same concentration. scispace.com

Another investigation on pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from Bacillus tequilensis reported a dose-dependent increase in DPPH scavenging activity, with 90 ± 0.12% scavenging at 125 µg/mL. rsc.org Furthermore, a study on a partially purified active compound identified as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- reported IC50 values of 15.025 µg/mL for DPPH activity, 23.73 µg/mL for H2O2 scavenging activity, and 41.70 µg/mL for nitric oxide scavenging activity. researchgate.net The mechanism of action is believed to be through the donation of electrons to neutralize free radicals. scispace.com

Interactive Data Table: In Vitro Antioxidant Activity of Hexahydropyrrolo[1,2-a]pyrazinone Derivatives

Compound/ExtractAssayResultSource
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)DPPH Radical Scavenging72.48 ± 0.32% at 500 µg/mL scispace.com
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Nitric Oxide Radical Scavenging73.03 ± 1.02% at 500 µg/mL scispace.com
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroDPPH Radical Scavenging90 ± 0.12% at 125 µg/mL rsc.org
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-DPPH Radical ScavengingIC50: 15.025 µg/mL researchgate.net
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-H2O2 ScavengingIC50: 23.73 µg/mL researchgate.net
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Nitric Oxide ScavengingIC50: 41.70 µg/mL researchgate.net

Free Radical Scavenging Activity (e.g., DPPH, Nitric Oxide)

Hexahydropyrrolo[1,2-a]pyrazinones have demonstrated notable efficacy in scavenging various free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this antioxidant potential. scispace.com In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. scispace.com One derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), exhibited strong DPPH radical scavenging activity of 72.48% at a concentration of 500 µg/mL. scispace.comresearchgate.net

Similarly, the capacity to scavenge nitric oxide (NO) radicals is another important measure of antioxidant effect. Nitric oxide is a crucial signaling molecule, but its overproduction can lead to oxidative damage. In aqueous solutions at physiological pH, sodium nitroprusside spontaneously generates nitric oxide, which can be measured. scispace.com The aforementioned derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), also showed potent nitric oxide radical scavenging activity, reaching 73.03% at a 500 µg/mL concentration. scispace.comresearchgate.net Other studies have confirmed that various hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) compounds possess high antioxidant activity. rsc.orgnih.govnih.gov

CompoundAssayActivity (% Scavenging)ConcentrationReference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)DPPH Radical Scavenging72.48 ± 0.32%500 µg/mL scispace.comresearchgate.net
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Nitric Oxide Radical Scavenging73.03 ± 1.02%500 µg/mL scispace.comresearchgate.net

Reducing Power Assessment

The reducing power of a compound is another indicator of its potential antioxidant activity. This is often evaluated by measuring the ability of the compound to transform Fe³⁺ to Fe²⁺. scispace.com In the reducing power assay, the test compound is mixed with a phosphate (B84403) buffer and potassium ferricyanide. The mixture is incubated, and the reaction is then stopped with trichloroacetic acid. scispace.com The resulting ferrous ferric complex is measured spectrophotometrically at 700 nm. scispace.comresearchgate.net Studies on pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) showed that increased concentrations of the compound led to a corresponding increase in absorbance values, indicating significant reducing potential. scispace.com This demonstrates the compound's ability to donate electrons, a key mechanism of antioxidant action. scispace.com Further research has corroborated a significant ferric reducing antioxidant power in extracts containing hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. researchgate.net

Compound/ExtractAssayFindingReference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Potassium Ferricyanide Reducing PowerReducing ability increased with concentration. scispace.com
Extract containing Hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneFerric Reducing Antioxidant Power (FRAP)Demonstrated a significant increase in reducing power. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Bioactive Hexahydropyrrolo[1,2-A]pyrazinones

While comprehensive Structure-Activity Relationship (SAR) studies on hexahydropyrrolo[1,2-a]pyrazinones are still emerging, initial findings highlight the critical roles of substituents and stereochemistry in determining their biological effects. researchgate.net

Impact of Substituent Position and Nature on Biological Potency

The biological activity of the hexahydropyrrolo[1,2-a]pyrazinone scaffold is significantly influenced by the nature and position of its substituents. Various derivatives isolated from natural sources or synthesized have shown that modifications, particularly at the C-3 position, are crucial for their bioactivity. For instance, the compound pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been identified as a potent antifungal and antioxidant agent. researchgate.net Other bioactive analogs include those with a phenylmethyl group or a 4-hydroxybenzyl group at the C-3 position, which have been investigated for anticancer properties. researchgate.netdrugbank.com The diversity in these side chains, from simple alkyl groups to more complex aromatic moieties, suggests that this position is a key site for modification to tune the biological potency and selectivity of these compounds. The presence of bromine substituents on the pyrrole ring in some related natural products also points to the role of halogenation in modulating activity. mdpi.com

Influence of Stereochemistry on Activity and Selectivity

Stereochemistry is a fundamental factor in the interaction between a drug molecule and its biological target. ijpsjournal.com Since biological systems like enzymes and receptors are chiral, they can differentiate between the enantiomers of a chiral drug. nih.gov The two enantiomers of a single drug can exhibit distinct differences in their pharmacological activity, potency, metabolism, and toxicity. nih.govmdpi.com

The hexahydropyrrolo[1,2-a]pyrazinone core contains chiral centers, meaning it can exist in different stereoisomeric forms. The designation "(S)" in this compound refers to the specific three-dimensional arrangement of atoms at a chiral center. For example, the related compound (3S,8aR)-3-(4-hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has its stereochemistry explicitly defined at two centers. drugbank.com This specific spatial configuration is critical because it dictates how the molecule fits into its biological target. One enantiomer may bind with high affinity and elicit a strong therapeutic response, while the other may be less active or even inactive. nih.govbiomedgrid.com Therefore, the defined (S)-configuration of the hexahydropyrrolo[1,2-a]pyrazinone scaffold is essential for its specific bioactivity and selectivity. researchgate.net

Natural Occurrence and Bioprospecting of Hexahydropyrrolo 1,2 a Pyrazinone Derivatives

Isolation and Identification from Microbial Sources

The quest for novel bioactive compounds has led researchers to explore diverse ecological niches, from marine environments to terrestrial soils. In this search, various microorganisms have been identified as prolific producers of hexahydropyrrolo[1,2-a]pyrazinone derivatives.

Marine and marine-associated bacteria are a particularly rich source of these compounds. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) are instrumental in their identification and characterization. rsc.org

Bacillus tequilensis : The strain MSI45, isolated from the marine sponge Callyspongia diffusa, was found to produce pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-. rsc.org This compound exhibited potent inhibitory effects against multidrug-resistant Staphylococcus aureus. rsc.org

Exiguobacterium indicum : Isolated from the rhizosphere of the coastal plant Cyperus laevigatus, strain SJ16 produces 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione. frontiersin.org This molecule has demonstrated significant anti-biofilm and anti-quorum sensing activity against Pseudomonas aeruginosa, suggesting a role in disrupting bacterial communication. frontiersin.org

Streptomyces sp. : Various species of Streptomyces, a genus renowned for producing antibiotics, are known to synthesize these derivatives. A strain isolated from mangrove soil, Streptomyces mangrovisoli, produces pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, which has shown notable antioxidant properties. frontiersin.org Another species, Streptomyces sp. VITPK9, isolated from a salt spring, produces pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, a compound evaluated for its biological activities. wisdomlib.org

Staphylococcus sp. : A marine bacterium, Staphylococcus sp. strain MB30, isolated from deep-sea sediments in the Bay of Bengal, was identified as a producer of pyrrole(1,2-a)pyrazine-1,4,dione (B5365651), hexahydro 3-(2-methyl propyl).

Table 1: Hexahydropyrrolo[1,2-a]pyrazinone Derivatives from Marine Bacteria

Compound Name Producing Organism Source of Isolation Reported Activity
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro- Bacillus tequilensis MSI45 Marine Sponge (Callyspongia diffusa) Antibacterial against MDR S. aureus, Antioxidant rsc.org
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione Exiguobacterium indicum SJ16 Rhizosphere of Cyperus laevigatus Anti-biofilm, Anti-quorum sensing frontiersin.org
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro- Streptomyces mangrovisoli Mangrove Soil Antioxidant, Free-radical scavenging frontiersin.org
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Streptomyces sp. VITPK9 Salt Spring Antifungal wisdomlib.org
Pyrrole(1,2-a)pyrazine-1,4,dione, hexahydro 3-(2-methyl propyl) Staphylococcus sp. MB30 Deep-Sea Sediment Antimicrobial

Fungi are also known producers of this class of compounds. While research into fungal sources is ongoing, some species have been identified:

Aspergillus fumigatus : This ubiquitous fungus has been reported to produce derivatives such as Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-.

Mortierella alpina : This soil fungus is widely studied for its production of high-value fatty acids like arachidonic acid. nih.govresearchgate.net While it is listed as a potential source, specific isolation of hexahydropyrrolo[1,2-a]pyrazinone derivatives from this species is less commonly documented in prominent literature compared to its lipid production.

Role as Secondary Metabolites and Natural Product Scaffolds

Hexahydropyrrolo[1,2-a]pyrazinone derivatives are classified as microbial secondary metabolites. researchgate.net Unlike primary metabolites, which are essential for the basic growth and survival of an organism, secondary metabolites are specialized compounds produced during the stationary phase of growth. They are not required for survival but often confer an ecological advantage to the producing organism. wisdomlib.org

These compounds serve various functions, including acting as antimicrobial agents, signaling molecules, or antioxidants. rsc.org For instance, their ability to inhibit the growth of competing bacteria and fungi demonstrates a clear defensive role. The anti-quorum sensing activity of 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione from E. indicum shows its function as a signaling molecule that can interfere with the communication systems of other bacteria. frontiersin.org

The core chemical structure of these molecules, often a type of diketopiperazine, is recognized as a "biologically active scaffold." tandfonline.com This means the fundamental structure is a template that nature has modified in various ways (e.g., by adding different side chains) to create a wide array of compounds with different biological activities. This structural versatility makes them an attractive target for drug discovery and development. wisdomlib.orgtandfonline.com

Biosynthetic Pathways (If reported for closely related natural products)

The biosynthesis of the broader pyrazinone scaffold, to which hexahydropyrrolo[1,2-a]pyrazinones belong, has been studied in several bacteria. These pathways often showcase nature's modular approach to chemical synthesis.

A common route for pyrazinone core formation is through the action of multi-domain nonribosomal peptide synthetase (NRPS) assembly lines. nih.gov These enzymatic complexes condense two amino acids to build a linear precursor. This precursor is then typically released and undergoes cyclization, either enzymatically or non-enzymatically, to form the stable heterocyclic pyrazinone ring system.

Different microbial groups have evolved distinct biosynthetic strategies:

In bacteria like Staphylococcus aureus, a two-module NRPS is responsible for condensing the amino acid building blocks.

In the myxobacterium Corallococcus exiguus, a unique hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) gene is used to construct a trialkylated pyrazinone that functions as a signaling molecule to promote cellular aggregation. nih.gov

Other bacteria, such as Vibrio cholerae and E. coli, can form pyrazinones from the condensation of amino acids with aminoacetone, a byproduct of threonine metabolism. nih.gov

These diverse biosynthetic strategies highlight the convergent evolution of pathways to produce this important class of signaling and bioactive molecules across different microbial phyla. nih.gov

Applications As Synthetic Intermediates and Building Blocks in Organic Chemistry

Precursors for More Complex Heterocyclic Systems

The pyrrolopyrazine core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-1-one provides a foundational structure that can be elaborated into more complex, fused heterocyclic systems. Chemists utilize the inherent reactivity of the lactam and the secondary amine to construct new rings and introduce additional functionality.

One common strategy involves the reaction of the pyrrolopyrazine core with reagents that can engage with its existing functional groups to build new heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of additional fused rings. The synthesis of complex systems like pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines has been achieved by using related pyrrolo[1,2-a]pyrimidine (B7980946) structures as key intermediates. mdpi.com These multistep syntheses often involve the initial formation of a pyrrole (B145914) derivative which is then cyclized to create the fused pyrimidine (B1678525) ring system. mdpi.com

The general approach often starts with functionalized pyrroles or pyrazines which are then cyclized to form the core pyrrolopyrazine structure. This core can then be further modified. For example, N-substituted pyrrole-2-carboxamides can undergo intramolecular cyclization to form dihydropyrrolo[1,2-a]pyrazinones. mdpi.com These unsaturated analogs can then be subjected to further reactions, such as cycloadditions or reductions, to generate saturated, complex polycyclic systems. The choice of catalyst, such as palladium complexes, can influence the final product, leading to either the aromatic or the dihydro version of the pyrrolopyrazine system. mdpi.com

Research has demonstrated the synthesis of various fused systems, showcasing the versatility of the pyrrolopyrazine scaffold.

Table 1: Examples of Complex Heterocyclic Systems Derived from Pyrrolopyrazine-related Scaffolds

Starting Material Type Reaction Type Resulting Heterocyclic System Reference
1-Aminofuro[2,3-b]pyridine-2-carboxylates & 2-Pyrrolidinone Cyclization with POCl₃ Pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines mdpi.com
N-allyl pyrrole-2-carboxamide Palladium-catalyzed cyclization Pyrrolo[1,2-a]pyrazine (B1600676) or its dihydro derivative mdpi.com
N-aminoethylpyrrole & Arylglyoxal Multi-component reaction Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines semnan.ac.ir

Synthesis of N-Substituted Pyrrolo[1,2-A]pyrazinones

A primary application of this compound is in the synthesis of its N-substituted derivatives. The nitrogen atom at position 2 of the pyrazinone ring is a key site for introducing a wide variety of substituents, which is crucial for modulating the molecule's biological activity and physicochemical properties.

The synthesis of N-substituted pyrrolopyrazinones can be achieved through several methods. A prominent strategy involves the intramolecular cyclization of N-alkyne-substituted pyrrole derivatives. metu.edu.tr For example, pyrrole carboxamide derivatives can be reacted with propargyl bromide in the presence of a base like sodium hydride (NaH) to introduce an alkyne group onto the pyrrole nitrogen. metu.edu.tr Subsequent intramolecular cyclization, also promoted by NaH, leads to the formation of the N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-one ring system with high efficiency under mild conditions. metu.edu.tr

Another approach involves the reaction of N-(phenacyl)substituted pyrrole-2-carboxylates with primary amines, such as methylamine, which directly yields the corresponding N-substituted pyrrolopyrazinones. mdpi.com This method highlights the direct incorporation of the N-substituent during the cyclization step. The versatility of these synthetic routes allows for the introduction of a diverse array of groups at the nitrogen atom, including alkyl, aryl, and more complex functional moieties.

Table 2: Synthetic Methods for N-Substituted Pyrrolo[1,2-a]pyrazinones

Starting Material Key Reagents Type of N-Substituent Introduced Reference
Pyrrole carboxamide derivatives Propargyl bromide, NaH Propargyl (leading to various substituents after cyclization) metu.edu.tr
N-(phenacyl)substituted pyrrole-2-carboxylates Methylamine Methyl mdpi.com

Building Blocks for Libraries of Bioactive Molecules

This compound and its derivatives are recognized as important building blocks for the construction of chemical libraries aimed at drug discovery. The rigid bicyclic core provides a well-defined three-dimensional structure that can be systematically decorated with various functional groups to explore chemical space and identify new bioactive compounds.

The structural framework of hexahydropyrrolo[1,2-a]pyrazinone is a key feature in a variety of biologically active molecules. Derivatives have been investigated for a range of therapeutic properties, including antimicrobial and anticancer activities. For example, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, a related compound, has been isolated from Streptomyces species and evaluated for its biological activity. wisdomlib.org Similarly, another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), produced by Bacillus species, has been identified as a potent antifungal agent.

The synthesis of libraries of these compounds allows for structure-activity relationship (SAR) studies. By systematically varying the substituents on the pyrrolopyrazine scaffold, researchers can identify the key structural features responsible for a particular biological effect. This approach is fundamental to modern medicinal chemistry, enabling the optimization of lead compounds to enhance potency and selectivity while minimizing potential side effects. The use of this scaffold has led to the discovery of compounds with potential as neuroprotective agents and inhibitors of dipeptidyl peptidase-IV (DPP-IV).

Table 3: Bioactive Derivatives Based on the Hexahydropyrrolo[1,2-a]pyrazine Scaffold

Compound Name Source/Origin Reported Biological Activity Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- Streptomyces sp. VITPK9 Antifungal potential wisdomlib.org
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- Bacillus cereus strain KSAS17 Antifungal against Sclerotium bataticola
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- Synthetic/Natural Bioactive molecule scaffold nih.gov

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Methodologies

The synthesis of dihydropyrrolo[1,2-a]pyrazinone rings, which are structurally related to (S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one, has been extensively studied, employing strategies like fusing a pyrazinone to a pyrrole (B145914) ring or using multicomponent reactions. mdpi.comresearchgate.net Future synthetic research should aim to develop more efficient, stereoselective, and environmentally benign methods for producing this compound and its derivatives.

Key areas for exploration include:

Catalytic Asymmetric Synthesis: Developing novel chiral catalysts to ensure the stereospecific synthesis of the (S)-enantiomer, which is often crucial for specific biological interactions.

Green Chemistry Approaches: Utilizing eco-friendly methods such as microwave-assisted synthesis, sonochemistry, or biocatalysis to reduce waste and energy consumption. ijprt.org The use of greener solvents like water and recyclable catalysts could significantly improve the sustainability of the synthesis process. ijprt.org

Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters, improve yields and purity, and allow for safer and more scalable production.

Deeper Elucidation of Molecular Mechanisms of Action in Biological Systems

While various pyrrolopyrazine derivatives have been shown to possess antimicrobial, anticancer, and antioxidant activities, the precise molecular mechanisms are often not well understood. researchgate.netresearchgate.net For instance, some related compounds are suggested to inhibit bacterial cell wall synthesis or induce apoptosis in cancer cells by activating caspases. However, the specific intracellular targets and signaling pathways modulated by this compound remain to be identified.

Future investigations should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets.

Pathway Analysis: Once targets are identified, detailed studies are needed to understand how the compound modulates relevant signaling pathways, for example, kinase inhibition or receptor antagonism. researchgate.netnih.gov

Cellular and In Vivo Studies: Progressing from in vitro assays to cell-based models and eventually to in vivo animal models to confirm the mechanism of action in a more complex biological context. Research on related pyrazine (B50134) derivatives has highlighted their potential as anticancer agents by inducing apoptosis and cell cycle arrest, providing a roadmap for such studies. nih.gov

Comprehensive Structure-Activity and Structure-Property Relationship Studies

Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are critical for optimizing the therapeutic potential of a lead compound. Although some SAR studies have been conducted for aryl-substituted pyrrolo[1,2-a]pyrazinone and other related derivatives, a comprehensive analysis for the this compound scaffold is lacking. researchgate.netnih.govnih.gov

Future research efforts should systematically:

Modify the Scaffold: Synthesize a library of derivatives by introducing a variety of substituents at different positions of the hexahydropyrrolopyrazinone ring.

Correlate Structure with Activity: Evaluate these derivatives in a panel of biological assays to determine how specific structural modifications influence potency and selectivity. SAR studies on related pyrrolotriazines and pyrazoles have successfully identified key structural features for potent enzyme inhibition. nih.govnih.gov

Analyze Physicochemical Properties: Investigate how structural changes affect key drug-like properties such as solubility, stability, and membrane permeability. semanticscholar.org This data is essential for developing compounds with favorable pharmacokinetic profiles.

Exploration of New Biological Targets and Applications

Derivatives of the pyrrolopyrazine core have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, and anticancer properties. researchgate.netresearchgate.netfrontiersin.orgrsc.org This versatility suggests that this compound and its future derivatives could be effective against a wide range of diseases.

Future research should broaden the scope of biological screening to include:

Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. nih.gov Screening against a panel of kinases could uncover new applications in oncology and inflammatory diseases. Pyrrolopyrazine carboxamide derivatives, for instance, have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Neurodegenerative Diseases: Given the antioxidant properties found in related structures, investigating the neuroprotective potential of this compound in models of Alzheimer's or Parkinson's disease is a promising avenue. frontiersin.orgnih.gov

Infectious Diseases: Beyond general antimicrobial activity, there is potential to explore specific and challenging targets, such as drug-resistant bacteria or viruses. rsc.org For example, related compounds have been investigated as inhibitors of HIV-1 integrase. nih.gov

Immunomodulation: The role of similar scaffolds as antagonists for receptors involved in autoimmune diseases suggests that this could be another fruitful area of investigation. asianpubs.org

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry offers powerful tools to accelerate the drug discovery process. By using in silico methods, researchers can predict the properties of virtual compounds, prioritize synthetic efforts, and gain insights into molecular interactions.

Future work should leverage:

Molecular Docking: To predict the binding modes of this compound derivatives with their biological targets, helping to explain SAR data and guide the design of more potent molecules. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features with biological activity. semanticscholar.orgasianpubs.org Such models can be used to screen virtual libraries and identify promising candidates for synthesis.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity, which can guide the design of novel scaffolds. nih.gov

Molecular Dynamics Simulations: To study the dynamic behavior of the ligand-target complex, providing a deeper understanding of the binding stability and the mechanism of action.

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives, helping to identify candidates with better drug-like properties early in the discovery pipeline. semanticscholar.org

By pursuing these integrated research directions, the scientific community can systematically build upon the initial promise of the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one?

  • Methodology : The compound is synthesized via cyclocondensation, domino approaches, and cycloaddition reactions. For example:

  • Cyclocondensation : Reacting pyrrole-2-carboxaldehyde with glycine derivatives under controlled pH and temperature yields the core structure .
  • Domino Approach : Vinyl azides can undergo sequential [3+2] cycloaddition and ring expansion to form the pyrrolo[1,2-a]pyrazine scaffold .
  • Catalytic Methods : Transition-metal catalysts (e.g., Pd) enable C–H activation for functionalization at specific positions .
    • Key Data :
MethodYield (%)Key Reagents/Conditions
Cyclocondensation60–75Glycine, pH 7–9, 60°C
Domino Reaction80–85Vinyl azides, Cu(I) catalyst
Catalytic C–H Activation70–78Pd(OAc)₂, ligand, 100°C

Q. How is the stereochemistry of this compound confirmed?

  • Methodology : Use chiral HPLC, X-ray crystallography, and NMR spectroscopy:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak® column (hexane:isopropanol = 85:15) to verify enantiopurity .
  • X-ray Diffraction : Single-crystal analysis confirms absolute configuration (e.g., (3S,8aS)-trans stereochemistry) .
  • NMR NOE : Nuclear Overhauser effect experiments validate spatial proximity of substituents .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Data : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How do reaction conditions influence stereoselective synthesis of derivatives?

  • Methodology : Stereoselectivity is controlled by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor axial attack, enhancing (S)-isomer formation .
  • Catalyst Design : Chiral ligands (e.g., BINAP) in asymmetric catalysis achieve >90% enantiomeric excess (ee) .
    • Case Study : Substituent position (e.g., 3-isobutyl vs. 3-benzyl) alters transition-state energy, affecting diastereomer ratios .

Q. What analytical challenges arise in characterizing derivatives, and how are they resolved?

  • Challenges :

  • Structural Isomerism : Differentiating regioisomers (e.g., pyrrolo[1,2-a]pyrazine vs. pyrrolo[2,1-f]pyridine) requires high-resolution MS/MS .
  • Degradation : Thermal instability during GC analysis leads to artifact formation.
    • Solutions :
  • LC-HRMS : Use reverse-phase columns (C18) with ESI+ ionization for intact molecular ion detection .
  • Low-Temperature GC : Limit column temperature to <250°C to preserve integrity .

Q. How can contradictions in biological activity data across studies be addressed?

  • Root Causes : Variability in assay conditions (e.g., cell lines, solvent concentrations) or impurities in test compounds .
  • Mitigation :

  • Standardized Protocols : Validate assays using reference standards (e.g., NIST-certified samples) .
  • Purity Checks : Confirm compound purity (>95%) via HPLC before testing .

Q. What are the applications of this compound in multicomponent reactions for drug discovery?

  • Methodology : The pyrrolo[1,2-a]pyrazine core serves as a scaffold for:

  • CRF-1 Receptor Antagonists : Synthesize derivatives via Ugi-azide reactions to target neuropsychiatric disorders .
  • Antimicrobial Agents : Introduce halogen substituents (e.g., Cl, F) via electrophilic substitution for enhanced activity .
    • Case Study : 3-(2-Methylpropyl) derivatives showed IC₅₀ = 12 nM against CRF-1 receptors in vitro .

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(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.